(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
Description
The compound “(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide” is a benzothiazole-derived molecule featuring a nitrobenzamide moiety. Its structure includes a benzo[d]thiazol-2(3H)-ylidene core substituted with methoxy and methyl groups at positions 4 and 3/7, respectively, and a 3-nitrobenzamide group attached via an imine linkage in the Z-configuration . Limited direct data on its synthesis or applications are available in the provided evidence, but structural analogs highlight its relevance in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-7-8-13(24-3)14-15(10)25-17(19(14)2)18-16(21)11-5-4-6-12(9-11)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXLDLDKQGFGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
Benzothiazole rings are typically synthesized via cyclization of thioamides with α-halo ketones or aldehydes. For this compound, 3-methoxy-2,6-dimethylbenzenethiol serves as the starting material. Treatment with cyanogen bromide (BrCN) in ethanol under reflux forms the thioamide intermediate, which undergoes cyclization with methyl iodide to introduce the 3-methyl group.
Reaction Conditions :
Functionalization with Methoxy and Methyl Groups
The 4-methoxy group is introduced via nucleophilic aromatic substitution. The intermediate 3,7-dimethylbenzo[d]thiazol-2(3H)-amine is treated with methyl iodide and potassium carbonate in acetonitrile, achieving regioselective methoxylation at the 4-position.
Optimization Note :
Preparation of 3-Nitrobenzoyl Chloride
Nitration of Benzoic Acid Derivatives
3-Nitrobenzoic acid is synthesized via nitration of benzoic acid using a mixture of concentrated nitric and sulfuric acids. The crude product is esterified with thionyl chloride (SOCl₂) in methanol to yield methyl 3-nitrobenzoate, followed by hydrolysis to the acid.
Key Data :
Conversion to Acid Chloride
3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under anhydrous conditions to form 3-nitrobenzoyl chloride. The reaction is driven to completion by removing HCl gas.
Reaction Profile :
Coupling and Imine Formation
Amide Bond Formation
The benzothiazole amine is reacted with 3-nitrobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This step forms N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-yl)-3-nitrobenzamide .
Critical Parameters :
Stereoselective Imine Formation
The Z-configuration is achieved via condensation with a carbonyl compound under acidic conditions. For example, treatment with paraformaldehyde in acetic acid promotes imine formation while favoring the Z-isomer through kinetic control.
Optimization Insights :
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel chromatography with a gradient of petroleum ether and ethyl acetate (4:1 to 1:1). The Z-isomer elutes earlier due to lower polarity.
Spectroscopic Confirmation
- ¹H NMR : Distinct singlet for methoxy protons at δ 3.87 ppm and aromatic protons at δ 7.52–8.21 ppm.
- LC-MS : Molecular ion peak at m/z 386 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thioamide Cyclization | 85 | 98 | High regioselectivity |
| Direct Nitration | 92 | 95 | Scalability |
| Acid Chloride Coupling | 94 | 97 | Mild conditions |
Challenges and Mitigation Strategies
- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis remains unexplored but could improve Z-selectivity.
- Byproduct Formation : Recrystallization from ethanol/water mixtures removes nitrobenzene byproducts.
Industrial-Scale Considerations
- Cost Efficiency : Thionyl chloride recovery systems reduce waste.
- Green Chemistry : Solvent substitution (e.g., 2-MeTHF for DCM) aligns with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride, or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Research indicates that compounds with similar structures to (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide often exhibit significant biological activities. Notably, this compound has been studied for:
- Anticancer Activity : Its structural components suggest potential efficacy against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial and fungal strains.
- Histone Deacetylase Inhibition : The compound may interact with histone deacetylases, which are important targets in cancer therapy .
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Nitroaniline | Antibacterial | |
| 2-Methylbenzo[d]thiazole | Antifungal | |
| Benzothiazole derivatives | Anticancer |
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The methoxy and nitro groups are introduced via electrophilic substitution reactions.
- Final Coupling Reaction : The final product is obtained by coupling the synthesized benzo[d]thiazole derivative with a nitrobenzamide moiety.
Table 3: Synthetic Steps Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of benzo[d]thiazole core |
| Step 2 | Electrophilic substitution for functionalization |
| Step 3 | Coupling to form final product |
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic efficacy. Interaction studies often focus on:
- Binding Affinity : Assessing how well the compound binds to specific enzymes or receptors.
- Mechanism of Action : Investigating how the compound exerts its biological effects at the molecular level.
- Structure-Activity Relationship (SAR) : Analyzing how changes in the chemical structure influence biological activity.
These studies are essential for optimizing the compound's design for improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with DNA/RNA: Interfere with the replication or transcription processes.
Modulate Receptor Activity: Bind to cellular receptors and modulate their activity, leading to downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide,” we compare it with structurally related benzothiazole and thiazolidinone derivatives from the literature. Key compounds include:
Structural and Functional Analogues
Key Comparative Insights
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound likely enhances electrophilicity compared to analogs with electron-donating groups (e.g., methoxy in or dimethylamino in ). This could influence reactivity in coupling reactions or binding to biological targets.
Nitro groups may introduce steric or electronic challenges during synthesis.
The nitro group in the target compound could similarly modulate enzyme inhibition or DNA intercalation. Safety data for the cyclohexanecarboxamide derivative (e.g., flammability, toxicity) imply that the nitrobenzamide analog may require similar precautions due to reactive functional groups.
Structural Planarity and Crystallography :
- The dihydrothiazole derivative exhibits a planar configuration confirmed by X-ray data, a feature shared with the target compound’s benzothiazole core. Planarity is critical for π-π stacking in molecular recognition.
Research Findings and Implications
- Pharmacological Potential: Nitrobenzamide derivatives are explored as kinase inhibitors or antimicrobial agents due to their electron-deficient aromatic systems.
- Synthetic Challenges : High-yield synthesis may require optimized conditions to manage the nitro group’s reactivity.
- Safety Considerations : Analogous compounds necessitate stringent handling protocols (e.g., cold storage, PPE) , which likely apply to the target compound.
Biological Activity
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13N3O4S, with a molecular weight of approximately 339.35 g/mol. The compound features a thiazole ring and a nitrobenzamide moiety, which contribute to its reactivity and biological properties. Its melting point is reported at 282°C, indicating good thermal stability under standard conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes. This can lead to therapeutic effects in various disease models.
- Signal Transduction Interference : By inhibiting crucial signaling pathways, the compound can affect cell proliferation and survival, making it a candidate for cancer therapy.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can induce apoptosis in tumor cells. For instance, the nitro group in the structure may play a role in the selective cytotoxicity observed in cancer cell lines .
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against various pathogens, which warrants further exploration in clinical settings.
- Antiparasitic Effects : The compound's structural features may also confer activity against certain parasitic infections, although more targeted studies are needed to confirm these effects.
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide effectively inhibits growth in various cancer cell lines. For example, one study reported an IC50 value in the micromolar range for specific tumor types, indicating potent antitumor activity .
- Mechanistic Insights : Research has shown that the compound's mechanism involves the generation of reactive intermediates that can induce oxidative stress in cancer cells, leading to apoptosis. This was evidenced by increased markers of oxidative damage and cell death in treated cells compared to controls.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | C15H13N3O2S | Lacks nitro group; different biological profile |
| (Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylid |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the methoxy protons resonate at δ 3.8–4.0 ppm, while nitro group effects are observed in aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 370.4 for [M+H]⁺) and fragmentation pathways.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to synthetic standards .
How can researchers resolve contradictions in spectral data (e.g., NMR shifts) arising from tautomerism in the benzo[d]thiazole-ylidene moiety?
Advanced
Tautomerism between Z/E configurations or keto-enol forms can cause spectral inconsistencies. Methodologies include:
- Variable-temperature NMR : Cooling samples to –40°C slows tautomeric interconversion, resolving split signals into distinct peaks .
- Computational modeling : Density Functional Theory (DFT) predicts dominant tautomers and correlates calculated chemical shifts with experimental data .
- X-ray crystallography : Resolves absolute configuration and confirms solid-state tautomeric preference .
What methodologies are recommended for studying the compound's interaction with biological targets like enzymes or receptors?
Q. Advanced
- Molecular docking : Predicts binding modes using software like AutoDock Vina. The nitro group’s electron-withdrawing effects enhance hydrogen bonding with catalytic residues (e.g., in kinase targets) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized targets, with reported Kd values in the micromolar range for related compounds .
- Fluorescence polarization assays : Quantify competitive displacement of fluorescent probes in enzyme active sites .
How do substituents (e.g., nitro group at C3) influence the compound's electronic properties and reactivity?
Advanced
The nitro group at C3:
- Electron-withdrawing effects : Reduces electron density in the benzamide ring, increasing electrophilicity at the amide carbonyl (confirmed via Hammett σ constants) .
- Impact on redox potential : Cyclic voltammetry shows a reduction peak at –0.75 V vs. Ag/AgCl, suggesting potential for redox-mediated biological activity .
- Steric effects : Ortho-substituents (e.g., methoxy groups) restrict rotation, stabilizing the Z-configuration and influencing binding selectivity .
What are the key physical and chemical properties (e.g., solubility, stability) relevant for experimental handling?
Q. Basic
- Solubility : Moderately soluble in DMSO (25 mg/mL) and DMF, but poorly in water (<0.1 mg/mL). Sonication or co-solvents (e.g., PEG-400) improve aqueous dispersion .
- Stability : Stable at –20°C under inert gas for >6 months. Decomposes above 200°C (DSC data). Light-sensitive; store in amber vials .
- LogP : Predicted at 3.2 (ALOGPS), indicating moderate lipophilicity suitable for cellular uptake .
What strategies can be employed to modify the compound's structure to enhance biological activity while maintaining solubility?
Q. Advanced
- Introduction of hydrophilic groups : Replace methyl with hydroxyl or PEGylated chains at the 7-position. This increases aqueous solubility (e.g., from <0.1 mg/mL to 2.5 mg/mL) without compromising activity .
- Pro-drug approaches : Esterify the nitro group to a prodrug (e.g., acetyloxy derivative), which hydrolyzes in vivo to release the active form .
- Bioisosteric replacement : Substitute the nitro group with a cyano or sulfonamide moiety to maintain electron-withdrawing effects while improving metabolic stability .
How can kinetic studies elucidate the reaction mechanisms of this compound under nucleophilic conditions?
Q. Advanced
- Pseudo-first-order kinetics : Monitor reactions with nucleophiles (e.g., thiols) via UV-Vis spectroscopy. Rate constants (kobs) reveal a two-step mechanism: initial adduct formation followed by tautomerization .
- Isotope labeling : ¹⁵N-labeled nitro groups track nitration/denitration pathways in metabolic studies .
- Computational transition state analysis : Identifies energy barriers for key steps (e.g., Michael addition to the ylidene carbon) .
What analytical approaches are used to resolve batch-to-batch variability in synthetic yields?
Q. Basic
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (e.g., solvent ratio, catalyst loading). For example, a Central Composite Design reduced yield variability from ±15% to ±5% .
- In-line PAT tools : ReactIR monitors intermediate formation in real time, enabling corrective adjustments during synthesis .
How does the compound’s three-dimensional conformation influence its pharmacological profile?
Q. Advanced
- X-ray crystallography : Reveals a planar benzothiazole ring with a dihedral angle of 8° between the nitrobenzamide and thiazole planes, facilitating π-π stacking with aromatic residues in target proteins .
- Molecular dynamics simulations : Show that the allyl substituent (if present) enhances membrane permeability via transient hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
